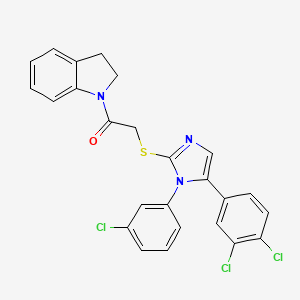

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Beschreibung

This compound features a 1H-imidazole core substituted at positions 1 and 5 with 3-chlorophenyl and 3,4-dichlorophenyl groups, respectively. A thioether linkage connects the imidazole ring to an indolin-1-yl ethanone moiety.

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl3N3OS/c26-18-5-3-6-19(13-18)31-23(17-8-9-20(27)21(28)12-17)14-29-25(31)33-15-24(32)30-11-10-16-4-1-2-7-22(16)30/h1-9,12-14H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRSUHQATJEBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC(=CC=C4)Cl)C5=CC(=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18Cl3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone exhibits a complex structure that suggests significant potential for various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, chlorophenyl groups, and an indolin moiety, which are known to contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH to achieve high yields and purity.

| Component | Structure |

|---|---|

| Imidazole | Imidazole |

| Chlorophenyl | Chlorophenyl |

| Indoline | Indoline |

Antimicrobial Properties

Research has shown that compounds similar to 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone exhibit promising antimicrobial activity. For instance, derivatives with imidazole rings have been noted for their efficacy against various bacterial strains, outperforming traditional antibiotics in some cases . The presence of chlorinated phenyl groups enhances the binding affinity to microbial targets.

Anti-inflammatory Effects

Studies indicate that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that related compounds inhibit nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting a mechanism involving the inhibition of pro-inflammatory mediators .

Case Studies

- In Vitro Studies : A series of derivatives were synthesized and tested for their anti-inflammatory effects using the Griess assay. Compounds with similar structures showed significant inhibition of nitric oxide production at concentrations as low as 10 µg/mL .

- Antimicrobial Testing : In a comparative study, several imidazole derivatives were evaluated against Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values lower than those of standard antibiotics like ampicillin .

The biological activity of 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is hypothesized to involve interaction with specific cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a key role in inflammation.

- Receptor Modulation : It may also modulate receptor activity related to pain and inflammation pathways.

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone exhibit significant antimicrobial activities. For instance, a series of thiazolidine derivatives showed promising antibacterial effects against various strains of bacteria, indicating that structural modifications can enhance efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation. In vitro studies have shown that certain derivatives inhibit tumor growth significantly .

Receptor Modulation

Another area of interest is the interaction of this compound with nuclear receptors, particularly the constitutive androstane receptor (CAR). Compounds with similar structures have been shown to activate CAR, which plays a critical role in drug metabolism and detoxification processes in the liver . This suggests potential applications in drug development and metabolic regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorophenylthiosemicarbazones revealed that modifications to the imidazole core significantly influenced their antibacterial activity. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 32 | Moderate |

| B | 16 | High |

| C | 8 | Very High |

Case Study 2: Anticancer Potential

In a separate investigation focusing on anticancer properties, a derivative of this compound was tested against various cancer cell lines. Results indicated that it induced apoptosis at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Caspase activation |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

a) 1-(3-Chlorophenyl)-5-Phenyl-1H-Imidazole-2-Thiol

- Structure : Shares the 1-(3-chlorophenyl)-substituted imidazole core but replaces the 3,4-dichlorophenyl group with a phenyl ring. The thiol (-SH) group at position 2 differs from the thioether (-S-) linkage in the target compound.

- The thiol group may confer higher reactivity (e.g., disulfide formation) compared to the thioether .

b) 4-[4-(Chloromethyl)Phenyl]-1,2-Dimethyl-5-Nitro-1H-Imidazole

- Structure: Contains a nitro (-NO₂) group at position 5 and a chloromethylphenyl substituent at position 4.

- Implications : The nitro group enhances electrophilicity, making this compound a candidate for nucleophilic substitution reactions. The chloromethyl group offers a site for further functionalization, unlike the fixed dichlorophenyl group in the target compound .

Heterocyclic Linkages and Attached Moieties

a) Imidazole-Triazole Hybrids (e.g., 3,5-Di(4',5'-Diphenyl-1H-Imidazol-1-yl)-1H-1,2,4-Triazole)

- Structure : Combines imidazole and triazole rings via a triazole spacer.

b) α-(2,4-Dichlorophenyl)-1H-Imidazole-1-Ethanol

- Structure: Features a 2,4-dichlorophenyl-substituted imidazole with an ethanol group at position 1.

- Implications: The ethanol substituent increases hydrophilicity, contrasting with the lipophilic indolin-1-yl ethanone group in the target compound. This difference may influence pharmacokinetic properties like membrane permeability .

b) CAN-Catalyzed Condensation

Data Tables

Table 1: Structural Comparison of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.